molecular formula C20H18Cl2N4O4S2 B10864216 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B10864216
M. Wt: 513.4 g/mol
InChI Key: JMZARWGRVKOHBE-UHFFFAOYSA-N
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Description

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound that incorporates multiple functional groups, including a thiadiazole ring, a dichlorophenoxy moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride to form 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and methoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the thiadiazole ring.

    Substitution: The dichlorophenoxy and methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves interaction with various molecular targets. For instance, its antitumor activity may be due to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells . The compound’s antimicrobial effects could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE apart is its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18Cl2N4O4S2

Molecular Weight

513.4 g/mol

IUPAC Name

N'-[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C20H18Cl2N4O4S2/c1-29-14-5-2-12(3-6-14)8-17(27)23-24-18(28)11-31-20-26-25-19(32-20)10-30-16-7-4-13(21)9-15(16)22/h2-7,9H,8,10-11H2,1H3,(H,23,27)(H,24,28)

InChI Key

JMZARWGRVKOHBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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